Cas no 86060-95-9 (L-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-, pentafluorophenyl ester(9CI))

L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-, pentafluorophenyl ester (9CI) is a protected cysteine derivative widely used in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides orthogonal protection for the amine, while the S-benzyl (Bzl) group safeguards the thiol functionality. The pentafluorophenyl (Pfp) ester moiety enhances reactivity as an acylating agent, facilitating efficient coupling in solid-phase peptide synthesis (SPPS). This compound is particularly valuable for introducing cysteine residues into peptides under mild conditions, with high selectivity and minimal racemization. Its stability and compatibility with Fmoc-based strategies make it a preferred choice for constructing complex peptides and proteins requiring disulfide bridges or thiol-based modifications.
L-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-, pentafluorophenyl ester(9CI) structure
86060-95-9 structure
Product Name:L-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-, pentafluorophenyl ester(9CI)
CAS No:86060-95-9
MF:C31H22F5NO4S
MW:599.567704677582
CID:708302
PubChem ID:57650958
Update Time:2025-05-21

L-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-, pentafluorophenyl ester(9CI) Chemical and Physical Properties

Names and Identifiers

    • L-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-, pentafluorophenyl ester(9CI)
    • (2,3,4,5,6-pentafluorophenyl) (2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
    • FMOC-CYS(BZL)-OPFP
    • FMOC-S-BENZYL-L-CYSTEINE PENTAFLUOROPHENYL ESTER
    • FMOC-CYSTEINE(BZL)-OPFP
    • Fmoc-S-benzyl-L-cysteine pentafluorophenyl esterl
    • CS-0201581
    • Pentafluorophenyl S-benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate
    • HY-W141783
    • (R)-perfluorophenyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylthio)propanoate
    • 86060-95-9
    • DTXSID90583796
    • pentafluorophenyl (2R)-3-(benzylsulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate;
    • Fmoc-Cys(Bzl)-OPfp, purum, >=98.0% (HPLC)
    • (R)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzylthio)propanoate
    • DA-53288
    • MDL: MFCD00237045
    • Inchi: 1S/C31H22F5NO4S/c32-24-25(33)27(35)29(28(36)26(24)34)41-30(38)23(16-42-15-17-8-2-1-3-9-17)37-31(39)40-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,37,39)/t23-/m0/s1
    • InChI Key: PSDSBWKIZVGTFE-QHCPKHFHSA-N
    • SMILES: S(CC1C=CC=CC=1)C[C@@H](C(=O)OC1C(=C(C(=C(C=1F)F)F)F)F)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 599.11900
  • Monoisotopic Mass: 599.11897017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 11
  • Complexity: 875
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.2
  • Topological Polar Surface Area: 89.9Ų

Experimental Properties

  • PSA: 89.93000
  • LogP: 7.51910

L-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-, pentafluorophenyl ester(9CI) Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:2-8°C

L-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-, pentafluorophenyl ester(9CI) Pricemore >>

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L-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-, pentafluorophenyl ester(9CI) Related Literature

Additional information on L-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-, pentafluorophenyl ester(9CI)

L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-, Pentafluorophenyl Ester (9CI)

The compound with CAS No. 86060-95-9, commonly referred to as L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-, Pentafluorophenyl Ester (9CI), is a significant molecule in the field of organic chemistry and biochemistry. This compound is widely recognized for its role in peptide synthesis and as a protecting group in various chemical reactions. The structure of this compound is characterized by the presence of a cysteine backbone, which serves as a foundation for its functional groups.

Recent advancements in peptide chemistry have highlighted the importance of this compound in the synthesis of complex peptides and proteins. The fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom plays a crucial role in protecting the amine during solid-phase synthesis. This protection strategy is pivotal in ensuring the stability and specificity of peptide bonds during the synthesis process. The pentafluorophenyl ester group further enhances the reactivity and selectivity of the compound, making it an ideal reagent for various chemical transformations.

In addition to its role in peptide synthesis, this compound has found applications in drug discovery and development. The ability to selectively protect and deprotect functional groups has made it a valuable tool in medicinal chemistry. Recent studies have explored its use in the synthesis of bioactive molecules, including antibiotics and anticancer agents. The cysteine derivative structure provides a versatile platform for modifying biological molecules, enabling researchers to design compounds with enhanced pharmacokinetic properties.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the Fmoc group, followed by coupling with cysteine derivatives, and finally the introduction of the pentafluorophenyl ester group. These steps are optimized to ensure high yields and purity, which are critical for its application in research and industry.

From an analytical perspective, this compound is often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide insights into its molecular structure and purity, ensuring that it meets the high standards required for use in scientific research. Recent advancements in analytical techniques have further enhanced our ability to study this compound at a molecular level.

In conclusion, L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-, Pentafluorophenyl Ester (9CI) is a versatile and valuable compound in modern organic chemistry. Its role in peptide synthesis, drug discovery, and chemical modification continues to be explored through cutting-edge research. As our understanding of its properties deepens, it is likely to find even more applications in various fields of science and technology.

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